5,5-Dimethyl-1,3-dioxane
Description
Significance of Cyclic Acetals and Ketals in Organic Synthesis and Beyond
Cyclic acetals and ketals, such as 1,3-dioxanes and 1,3-dioxolanes, are pivotal intermediates in organic synthesis. researchgate.netijsdr.org Their primary role is as protecting groups for carbonyl functionalities (aldehydes and ketones). researchgate.netlibretexts.org This protection strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reaction with nucleophiles or bases while other parts of the molecule are modified. researchgate.netlibretexts.org The formation of these cyclic structures is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a diol, like 1,3-propanediol (B51772) to form a 1,3-dioxane (B1201747). organic-chemistry.org This reaction is reversible, and the protecting group can be conveniently removed under acidic conditions. researchgate.netorganic-chemistry.org
Beyond their use as protecting groups, cyclic acetals are integral to carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. numberanalytics.com They also find applications as solvents, plasticizers, and have been investigated as components in fuel additives. ijsdr.orgontosight.ai The stability of cyclic acetals is noteworthy; 1,3-dioxanes (six-membered rings) are generally more stable to hydrolysis at low pH than their 1,3-dioxolane (B20135) (five-membered ring) counterparts. researchgate.net
Unique Structural Attributes and Conformational Characteristics of the 1,3-Dioxane Ring System
The 1,3-dioxane ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces distinct structural and electronic features. The C-O bonds are shorter than C-C bonds, which influences the ring's geometry and increases the energy barrier for the chair-to-twist-boat interconversion compared to cyclohexane. thieme-connect.de
A key stereoelectronic phenomenon in the 1,3-dioxane ring is the anomeric effect . rsc.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2, the carbon between the two oxygen atoms) to occupy an axial position, contrary to what would be expected based on steric hindrance alone. rsc.orgnih.gov This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on a ring oxygen atom and the antibonding (σ*) orbital of the axial C-substituent bond. rsc.orgnih.gov This interaction is also observed with C-H bonds at other positions in the ring, influencing their lengths and coupling constants in NMR spectroscopy. acs.org
Rationale for Investigating 5,5-Dimethyl Substitution Effects in 1,3-Dioxane Chemistry
The introduction of two methyl groups at the C-5 position of the 1,3-dioxane ring, creating 5,5-dimethyl-1,3-dioxane, serves several important purposes in conformational analysis and reaction dynamics.
Firstly, the gem-dimethyl group, also known as a neopentyl-like substitution, effectively "locks" the ring in a specific conformation by introducing significant steric hindrance. This simplifies complex conformational equilibria, making the system a valuable model for studying the conformational preferences of other substituents on the ring. psu.eduacs.org For example, in studies of 2-substituted-5,5-dimethyl-1,3-dioxanes, the conformational preference of the 2-substituent is more clearly defined without the complication of ring inversion. semanticscholar.org
Secondly, the 5,5-dimethyl substitution is an example of the Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.org This effect describes the observation that geminal disubstitution on a carbon atom can accelerate intramolecular ring-closing reactions. The compression of the internal bond angle between the substituents is thought to bring the reactive ends of the molecule closer together, thus increasing the rate of cyclization. wikipedia.org While originally observed in other systems, this principle is relevant to the stability and formation of the this compound ring.
Quantum-chemical studies have been employed to understand the potential energy surface of 5-substituted 1,3-dioxanes, revealing the pathways and energy barriers for conformational isomerizations between chair and twist forms. researchgate.net
Overview of Current Research Landscape and Emerging Directions for this compound
Current research on this compound and its derivatives continues to explore its fundamental chemical properties and expand its applications.
Synthesis and Functionalization: The synthesis of this compound is typically achieved through the acid-catalyzed reaction of formaldehyde (B43269) or its equivalents with 2,2-dimethyl-1,3-propanediol. semanticscholar.org Research continues to explore the synthesis of various functionalized derivatives. For instance, derivatives with substituents at the C-2 position, such as 5,5-dimethyl-2-nitromethyl-1,3-dioxane, are used as synthetic intermediates. sigmaaldrich.com Furthermore, N-[2-(this compound-2-yl)ethyl]amino acids have been synthesized and evaluated for their anti-inflammatory properties, demonstrating the potential for creating biologically active molecules based on this scaffold. nih.gov
Conformational and Structural Analysis: Detailed conformational analysis remains a key area of investigation. Studies on compounds like 2-(diphenylphosphinoyl)-5,5-dimethyl-1,3-dioxane and 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane use techniques like X-ray crystallography and low-temperature NMR spectroscopy to determine solid-state conformations and the energy barriers of interconversion in solution. acs.orgresearchgate.net For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier between chair invertomers was determined to be 8.9 kcal/mol. researchgate.net
Reaction Mechanisms and Applications: The isomerization of this compound to 2,2-dimethyl-3-methoxypropanal in the presence of an acid catalyst has been studied through quantum chemical simulations. semanticscholar.org This research provides insight into the reaction pathways involving oxonium and carbenium ion intermediates. semanticscholar.org Additionally, derivatives of this compound are utilized in various industrial contexts. They have been identified as by-products in the synthesis of polyester (B1180765) resins and have been used in the production of polymers and as components in fragrances. ontosight.airesearchgate.netlookchem.com
The ongoing research highlights the continued importance of this compound as a model system for understanding fundamental chemical principles and as a versatile building block for the synthesis of new materials and biologically active compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,3-dioxane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJIPFNVBDLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236182 | |
| Record name | 5,5-Dimethyl-1,3-dioxane | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-98-0 | |
| Record name | 5,5-Dimethyl-1,3-dioxane | |
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| Record name | 5,5-Dimethyl-1,3-dioxane | |
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| Record name | 5,3-dioxane | |
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| Record name | 5,5-Dimethyl-1,3-dioxane | |
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| Record name | 5,5-dimethyl-1,3-dioxane | |
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| Record name | 5,5-DIMETHYL-1,3-DIOXANE | |
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Advanced Synthetic Methodologies for 5,5 Dimethyl 1,3 Dioxane and Its Functionalized Derivatives
Established Synthetic Pathways for 5,5-Dimethyl-1,3-Dioxane Core Structures
The synthesis of the this compound core is fundamental to accessing a wide range of derivatives. Traditional methods have been well-established, providing reliable routes to this heterocyclic system.
The most common and established method for synthesizing the this compound ring system is the acid-catalyzed condensation of an aldehyde or ketone with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). dss.go.th This reaction, a form of acetal (B89532) or ketal formation, is typically facilitated by a protic or Lewis acid catalyst. Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed. cambridge.org The reaction proceeds by protonation of the carbonyl group, which increases its electrophilicity, followed by nucleophilic attack from the hydroxyl groups of the diol. The removal of water is crucial to drive the equilibrium towards the formation of the dioxane product.
For instance, 2-alkyl-5,5-dimethyl-1,3-dioxanes can be synthesized by refluxing neopentyl glycol with various aldehydes in the presence of concentrated sulfuric acid. dss.go.th Similarly, the reaction can be catalyzed by other acids like hydrochloric acid. thieme-connect.de The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired dioxane.
A well-known application of this principle is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org Under specific conditions, such as an excess of formaldehyde (B43269) and low reaction temperatures, a dioxane derivative can be formed. cambridge.orgwikipedia.org The reaction is initiated by an acid catalyst that activates the carbonyl compound. cambridge.orgwikipedia.org
Table 1: Examples of Acid Catalysts in Dioxane Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Sulfuric Acid | Aldehyde, Neopentyl Glycol | 2-Alkyl-5,5-dimethyl-1,3-dioxane | dss.go.th |
| p-Toluenesulfonic Acid | Aldehyde, Diol | 2-Formyl-5,5-dimethyl-1,3-dioxane (B8677445) derivative | |
| Hydrochloric Acid | Formaldehyde, Styrene (B11656) | 4-Phenyl-m-dioxane | cambridge.org |
| Bismuth(III) Triflate | Aldehyde, Diol | Substituted 1,3-dioxane (B1201747) | iwu.edu |
Beyond direct acid-catalyzed condensation, other cyclization strategies have been explored for the formation of the this compound core. One such method involves the reaction of 2,3-dihydrofuran (B140613) or 3,4-dihydro-2H-pyran with neopentyl glycol in the presence of a catalyst, followed by bromination to yield bromo-functionalized dioxane derivatives. google.com
Another approach is the intramolecular transacetalization. For example, the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diols with formaldehyde or propionaldehyde (B47417) in the presence of hydrochloric acid leads to the formation of 5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxanes. researchgate.net
Furthermore, the Prins-pinacol reaction represents a cascade approach where a Prins reaction is followed by a pinacol (B44631) rearrangement. This can lead to the formation of substituted dioxane structures through ring contraction and rearrangement of a cationic intermediate. wikipedia.org
Green Chemistry Approaches in the Synthesis of this compound Derivatives
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. This has led to the exploration of green chemistry approaches for the synthesis of this compound and its derivatives, focusing on reducing the use of hazardous solvents and catalysts.
The use of water as a reaction medium is a cornerstone of green chemistry. arkat-usa.org Several methods have been developed for the synthesis of this compound derivatives in aqueous media. For example, the condensation of aromatic aldehydes and isopropylidene malonate (a derivative of Meldrum's acid, 2,2-dimethyl-1,3-dioxane-4,6-dione) can be efficiently carried out in water using a catalytic amount of hexadecyltrimethylammonium bromide (HTMAB). This method offers advantages such as neutral conditions, short reaction times, and high yields. arkat-usa.org
Another green approach involves the use of a bio-based gluconic acid aqueous solution (GAAS) as both the solvent and catalyst. This system has been successfully applied to the tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328), producing 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.orgresearchgate.net A key benefit of this method is the recyclability of the GAAS, which can be reused multiple times without a significant loss of efficiency. clockss.orgresearchgate.net
Table 2: Green Catalytic Systems for Dioxane Derivative Synthesis in Water
| Catalyst/Medium | Reaction Type | Product Type | Reference |
| Hexadecyltrimethylammonium Bromide (HTMAB) in Water | Condensation | 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones | arkat-usa.org |
| Gluconic Acid Aqueous Solution (GAAS) | Tandem Knoevenagel-Michael | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives | clockss.orgresearchgate.net |
| No Catalyst in Water | Condensation | 5,5-(Phenylmethylene)bis(2,2-butylidene-1,3-dioxane-4,6-dione) derivatives | sioc-journal.cn |
Solvent-free reactions represent another important avenue in green chemistry, often leading to faster reactions, higher yields, and simpler work-up procedures. tandfonline.com The synthesis of coumarin (B35378) derivatives has been achieved through a one-pot, three-component reaction of aromatic aldehydes, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free conditions using a grinding method with triethylbenzylammonium chloride (TEBA) as a catalyst. tandfonline.com
Ultrasonic irradiation is another energy-efficient technique that can promote reactions under solvent-free conditions. sioc-journal.cnscirp.org For instance, 5-alkenyl-2,2-pentamethylene-1,3-dioxane-4,6-diones have been synthesized via a Knoevenagel condensation using CePW₁₂O₄₀ as a recyclable catalyst under ultrasonic irradiation without any solvent. sioc-journal.cn Similarly, 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones were synthesized using o-phthalimide-N-sulfonic acid as a catalyst under solvent-free ultrasonic conditions. scirp.org Another example is the synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives using succinimide-N-sulfonic acid cerium as a catalyst under solvent-free ultrasonic irradiation. sioc-journal.cn
The use of deep eutectic salts, such as choline (B1196258) chloride-dimethylurea, as a catalyst in the melt is another innovative and green approach for the synthesis of 5-[(indole-3-yl)-arylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. researchgate.net
Targeted Synthesis of Substituted this compound Analogues
The functionalization of the this compound core at various positions allows for the creation of a diverse range of analogues with tailored properties.
Substitutions at the C2 position are common and can be achieved by reacting neopentyl glycol with a variety of aldehydes and ketones. For example, using isobutyraldehyde (B47883) results in 2-isopropyl-5,5-dimethyl-1,3-dioxane. The formyl group can be introduced at the C2 position to yield 2-formyl-5,5-dimethyl-1,3-dioxane, a reactive intermediate for further functionalization. Other examples include the synthesis of 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) and 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane (B9475).
The C5 position can also be functionalized. For example, 5,5-di-(benzotriazol-5-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and 5-(benzotriazol-5-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione have been synthesized. tandfonline.com
Furthermore, complex, multi-substituted analogues have been synthesized for various applications. For example, N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acids have been synthesized by reacting 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal with amino acids or their methyl esters. nih.gov Another example is the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates, which involves multiple steps starting from 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes. bohrium.com The synthesis of spiro-fused systems, such as (4'S,5′S,7'S)-1′-benzyl-2,2-dimethyl-4′,5′,7′-triphenyl-3′,4′,7′,8′-tetrahydro-1′H-spiro[ clockss.orgontosight.aidioxane-5,6′-quinoline]-2′,4,6(5′H)-trione derivatives, has also been reported through one-pot, multi-component reactions. nih.govacs.org
Table 3: Examples of Substituted this compound Analogues
| Compound Name | Key Substituent(s) | Synthetic Approach | Reference |
| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | Isopropyl at C2 | Acid-catalyzed condensation | |
| 2-Formyl-5,5-dimethyl-1,3-dioxane | Formyl at C2 | Acid-catalyzed condensation | |
| N-[2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethyl]amino acids | Amino acid at C2 via ethyl linker | Reductive amination | nih.gov |
| {2-[3(4)-Nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate | Nitrophenyl at C2, chloromethyl at C5, and complex ester at C5 | Multi-step synthesis | bohrium.com |
| (4'S,5′S,7'S)-1′-Benzyl-2,2-dimethyl-4′,5′,7′-triphenyl-3′,4′,7′,8′-tetrahydro-1′H-spiro[ clockss.orgontosight.aidioxane-5,6′-quinoline]-2′,4,6(5′H)-trione | Spiro-fused quinoline (B57606) ring | One-pot, multi-component reaction | nih.govacs.org |
Synthesis of Halogenated this compound-4,6-Dione Derivatives
Halogenated derivatives of this compound-4,6-dione are valuable intermediates in organic synthesis. The introduction of halogen atoms at the 5-position significantly alters the compound's reactivity, enhancing its electrophilicity.
One key example is the synthesis of 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. This compound serves as a potent reagent for the selective α-bromination of aldehydes and the α′-bromination of α,β-unsaturated ketones. Another important derivative is 5-benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione, which is synthesized by the fluorination of 5-benzoyl-Meldrum's acid using Selectfluor in acetonitrile. The high electronegativity of the fluorine atom in this compound increases the polarization of the molecule, making it a suitable precursor for nucleophilic substitution reactions.
The synthesis of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes has also been reported. These compounds can be further reacted to introduce other functional groups. For instance, reaction with potassium 4-aminobenzoate (B8803810) in dimethylformamide yields {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates as monosubstitution products. bohrium.com
Table 1: Synthesis of Halogenated this compound-4,6-Dione Derivatives
| Derivative | Starting Material | Reagent(s) | Key Features and Applications |
| 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | Meldrum's Acid | Bromine | Enhanced electrophilicity; used for selective bromination. |
| 5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione | 5-Benzoyl-Meldrum's Acid | Selectfluor | Increased polarization; suitable for nucleophilic substitutions. |
| {2-[3(4)-Nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates | 2-[3(4)-Nitrophenyl]-5,5-dichloromethyl-1,3-dioxane | Potassium 4-aminobenzoate | Monosubstitution product for further functionalization. bohrium.com |
Preparation of Arylmethylene and Alkylidene Derivatives
The Knoevenagel condensation is a widely employed method for the synthesis of 5-arylmethylene and 5-alkylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). This reaction capitalizes on the high acidity of the methylene (B1212753) hydrogens at the C-5 position of Meldrum's acid. uitm.edu.my
A straightforward approach involves the condensation of Meldrum's acid with various aryl aldehydes. uitm.edu.myresearchgate.net This method can be performed under catalyst-free conditions or with the use of catalysts like hexadecyltrimethylammonium bromide (HTMAB) in aqueous media, which offers an environmentally friendly route with high yields and short reaction times. researchgate.netumich.edu The reaction conditions can be optimized; for example, using a small amount of sulfuric acid in acetic anhydride (B1165640) for the initial formation of Meldrum's acid from malonic acid and acetone (B3395972) is an effective one-pot technique. uitm.edu.my
The reactivity in these condensation reactions can be influenced by the electronic nature of the substituents on the aromatic aldehyde. Both electron-withdrawing groups (e.g., -NO2, -Cl) and electron-donating groups (e.g., -CH3, -OCH3) on the aromatic ring of the aldehyde generally provide good results. researchgate.net The resulting arylmethylene derivatives are valuable intermediates for the synthesis of a variety of heterocyclic compounds and natural products. nih.gov
Table 2: Knoevenagel Condensation for Arylmethylene Derivatives of Meldrum's Acid
| Aryl Aldehyde | Catalyst/Conditions | Product | Yield |
| Benzaldehyde | Methanol, room temperature | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 70% uitm.edu.my |
| Various Aryl Aldehydes | HTMAB, water, 60°C | 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones | High yields researchgate.netumich.edu |
| 4-Nitrobenzaldehyde | N-methylmorpholine, acetone, reflux | N-Methylmorpholinium 2,2-dimethyl-5-(1-(4-nitrophenyl)-3-(phenylamino)-2-(N-phenyl-thiocarbamoyl)-3-thioxopropyl)-4-oxo-4H-1,3-dioxin-6-olate | 34% (as Michael adduct) nih.gov |
Synthesis of Nitromethyl-Substituted 5,5-Dimethyl-1,3-Dioxanes
The introduction of a nitromethyl group at the C-2 or C-5 position of the this compound ring provides access to a class of compounds with potential applications in energetic materials and as synthetic intermediates.
For instance, 5,5-dimethyl-2-nitromethyl-1,3-dioxane is a commercially available liquid used in synthesis. sigmaaldrich.commerckmillipore.com At the C-5 position, 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane can be synthesized from tris-(hydroxymethyl)-nitromethane and acetone using phosphorus pentoxide. mdpi.com This derivative can be further functionalized. For example, treatment with sodium azide (B81097) in DMF yields 5-(azidomethyl)-2,2-dimethyl-5-nitro-1,3-dioxane, a precursor to other nitrogen-rich compounds. mdpi.com
Another synthetic route involves the reaction of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane with sodium nitrite (B80452) and potassium ferricyanide (B76249) under alkaline conditions to produce 2,2-dimethyl-5,5-dinitro-1,3-dioxane. mdpi.com
Table 3: Synthesis of Nitromethyl-Substituted 5,5-Dimethyl-1,3-Dioxanes
| Compound | Starting Material(s) | Reagent(s) | Yield |
| 2,2-Dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane | Tris-(hydroxymethyl)-nitromethane, Acetone | Phosphorus pentoxide | - |
| 5-(Azidomethyl)-2,2-dimethyl-5-nitro-1,3-dioxane | (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methyl methanesulfonate | Sodium azide | 76% mdpi.com |
| 2,2-Dimethyl-5,5-dinitro-1,3-dioxane | 2,2-Dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane | NaNO₂, K₃Fe(CN)₆ | - |
Strategies for Introducing Complex Functionalities at the C-2 Position
The C-2 position of the this compound ring is a prime site for introducing a wide range of complex functionalities, often through condensation reactions with aldehydes or by utilizing reactive intermediates. These modifications are crucial for creating derivatives with specific biological or chemical properties.
One significant strategy involves the reaction of 3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal with amino acids or their methyl esters. This reaction directly yields N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acids or their corresponding methyl ester intermediates, which can then be saponified. nih.gov Many of these amino acid-substituted derivatives have shown promising anti-inflammatory activity. nih.gov
Another approach utilizes 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane as a key intermediate. google.com The bromo-functionalized side chain at the C-2 position allows for subsequent nucleophilic substitution reactions, enabling the attachment of various functional groups. This intermediate can be prepared by reacting 2,3-dihydrofuran with neopentyl glycol in the presence of a catalyst, followed by bromination. google.com
Furthermore, 2-formyl-5,5-dimethyl-1,3-dioxane serves as a versatile precursor. Its reactive aldehyde group facilitates nucleophilic additions, such as Grignard reactions, and condensation reactions, allowing for the construction of more complex molecular architectures.
Table 4: Synthesis of C-2 Functionalized this compound Derivatives
| Derivative | Starting Material | Reagent(s) | Key Application/Feature |
| N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acids | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)propanal | Amino acids | Anti-inflammatory agents. nih.gov |
| 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane | 2,3-Dihydrofuran, Neopentyl glycol | Brominating agent | Intermediate for nucleophilic substitution. google.com |
| 2-Formyl-5,5-dimethyl-1,3-dioxane derivatives | 2-Formyl-5,5-dimethyl-1,3-dioxane | Nucleophiles (e.g., Grignard reagents) | Versatile precursor for complex molecules. |
Mechanistic Elucidation of Reactions Involving 5,5 Dimethyl 1,3 Dioxane
Catalytic Isomerization Mechanisms of 5,5-Dimethyl-1,3-Dioxane
The isomerization of this compound, particularly in the presence of acid catalysts, has been a subject of detailed mechanistic investigation. semanticscholar.org These studies, often supported by computational chemistry, have provided significant insights into the pathways and energy requirements of these molecular rearrangements.
Under acidic conditions, this compound can undergo rearrangement to form β-alkoxy aldehydes, such as 2,2-dimethyl-3-methoxypropanal. semanticscholar.org This reaction is endothermic, with a calculated heat absorption of 3.4 kcal/mol, indicating that it typically requires elevated temperatures to proceed. semanticscholar.org The proposed mechanism for this proton-catalyzed isomerization involves several key steps:
Protonation: The reaction initiates with the protonation of one of the oxygen atoms in the dioxane ring, leading to the formation of an oxonium ion. semanticscholar.org
Ring Opening: This is followed by the cleavage of a C-O bond, which opens the ring and generates an alkoxycarbenium ion. semanticscholar.org
Rearrangement: The resulting alkoxycarbenium ion undergoes rearrangement. This can occur through either a multi-stage or single-stage pathway, involving shifts of the positive charge. semanticscholar.org
Deprotonation: The final step is the deprotonation of the resulting oxycarbenium ion to yield the final product, 2,2-dimethyl-3-methoxypropanal. semanticscholar.org
This type of rearrangement has been observed with weak acid catalysts like pumice or silica (B1680970) gel at high temperatures. semanticscholar.org
Quantum chemical simulations have been instrumental in elucidating the intricate details of the isomerization of this compound. semanticscholar.org Using methods such as the B3PW91 method with a 6-31G(d,p) basis set, researchers have been able to model the structures and energy characteristics of the molecules, ions, and transition states involved in the reaction. semanticscholar.org
| Parameter | Value | Description |
|---|---|---|
| ΔG298 (Overall Reaction) | 3.4 kcal/mol | The change in Gibbs free energy for the conversion of this compound to 2,2-dimethyl-3-methoxypropanal, indicating an endothermic process. semanticscholar.org |
| ΔG≠298 (Minimum Activation Energy) | 19-21 kcal/mol | The minimum energy barrier that must be overcome for the overall isomerization to occur. semanticscholar.org |
| Activation Barriers (Oxonium Ion Interconversion) | 6.8-13.6 kcal/mol | The energy required for the interconversion between different conformations of the initial oxonium ion. semanticscholar.org |
| Activation Barriers (Ion 5 to Ion 6 Transition) | 6.7 to 19.6 kcal/mol | The energy barrier for the transition between intermediate ions in the two-stage rearrangement pathway. semanticscholar.org |
A key aspect of the mechanistic study of this compound isomerization is the comparison between multi-stage and single-stage rearrangement pathways for the alkoxycarbenium ion. semanticscholar.org
Multi-Stage Pathway: This pathway involves two successive 1,3-displacements of the carbenium center. semanticscholar.org The transition between the intermediate ions in this process has activation barriers ranging from 6.7 to 19.6 kcal/mol. semanticscholar.org
Single-Stage Pathway: An alternative is a direct 1,5-rearrangement of the alkoxycarbenium ion. semanticscholar.org
Computational analysis of the activation energies for both pathways reveals that the direct, single-stage transformation occurs with a slightly lower energy cost. semanticscholar.org However, the difference in the activation energies between the two pathways is small, only about 2.2 kcal/mol. semanticscholar.org This suggests that under real-world reaction conditions, both the two-stage and single-stage mechanisms for the ion rearrangement are likely to occur. semanticscholar.org
Fragmentation Processes of this compound Derivatives
Derivatives of this compound, particularly those with exocyclic double bonds, can undergo fragmentation reactions, often initiated by heat. acs.orgrsc.org These processes are of interest for their ability to generate highly reactive intermediates. researchgate.net
Alkylidene-Meldrum's acids, which are derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), have been studied to understand their fragmentation mechanisms. acs.org The pyrolysis of these compounds does not always follow a simple, single-step pathway. acs.org For example, the fragmentation of 5-cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (B8724457) has been shown to proceed through a more complex sequence of events than previously thought. acs.org The fragmentation can be initiated by mild flash vacuum pyrolysis. rsc.org
The mechanism can involve the initial formation of a vinyl-carboxyketene, which then decarboxylates in a subsequent step to form a vinylketene. acs.org A methyleneketene can also be formed during this process. acs.org At higher temperatures, the methyleneketene can further isomerize to the more stable vinylketene. acs.org
The fragmentation of alkylidene-Meldrum's acids is characterized by the formation of several reactive ketene (B1206846) intermediates. acs.org In the case of 5-cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, three distinct ketenes have been identified through their infrared stretching frequencies:
Carboxycyclopentenylketene (2126 cm⁻¹) acs.org
Cyclopentylideneketene (2087 cm⁻¹) acs.org
Cyclopentenylketene (2110 cm⁻¹) acs.org
These ketenes play a central role in the fragmentation pathway. The initially formed carboxycyclopentenylketene can thermally convert to cyclopentenylketene and possibly also to cyclopentylideneketene. acs.org Cyclopentylideneketene itself can also rearrange thermally to form cyclopentenylketene. acs.org The presence of these ketene intermediates can be confirmed by trapping them with a nucleophile like methanol, which results in the formation of corresponding esters. acs.org
| Intermediate | Infrared Frequency (cm⁻¹) | Role in Fragmentation |
|---|---|---|
| Carboxycyclopentenylketene | 2126 | An initial product of fragmentation, which can undergo further thermal conversion. acs.org |
| Cyclopentylideneketene | 2087 | Formed during fragmentation and can rearrange to cyclopentenylketene at higher temperatures. acs.org |
| Cyclopentenylketene | 2110 | A more stable ketene intermediate formed from the rearrangement of other ketenes. acs.org |
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of the this compound ring is dictated by the presence of the two oxygen atoms, which influence the electron distribution and conformational preferences of the ring. These features govern its behavior in both nucleophilic and electrophilic reactions.
While the saturated carbon atoms of the this compound ring are generally unreactive toward nucleophiles, the ring can be involved in nucleophilic substitution reactions under specific circumstances, particularly when an oxonium ion is formed. For instance, reactions involving oxonium boron clusters, such as closo-dodecaborate-dioxane, proceed through a nucleophilic attack on the oxonium ring. In these cases, a nucleophile, such as the nitrogen atom of a pyridine (B92270) moiety, attacks one of the electrophilic carbon atoms adjacent to the positively charged oxygen, leading to ring-opening. This type of reaction highlights a key mechanistic pathway for nucleophilic substitution on a dioxane-related structure, where activation through the formation of an intermediate oxonium ion is essential for the substitution to occur.
Direct selective bromination at the α-positions (C4 and C6) and the α'-position (C2) of this compound is not a commonly reported transformation. However, mechanistic insights can be drawn from studies on closely related 1,3-dioxan-5-ones. The stereoselective α,α'-annelation reactions of pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones provide a clear example of how the dioxane ring's conformation mechanistically controls reactivity at the α-carbons.
In these reactions, the enamine undergoes an annelation with an electrophile like methyl α-(bromomethyl)acrylate. The stereochemical outcome of this reaction is completely controlled by the conformation of the dioxane ring in the transition state. usc.edu.co The reaction proceeds through an intermediate boat-like conformation of the 1,3-dioxane (B1201747) ring. This conformation minimizes steric interactions and maximizes favorable stereoelectronic interactions. The subsequent kinetic protonation of the resulting enolate occurs from the less hindered face to establish the final stereochemistry, for instance, setting an axial ester group on the newly formed cyclohexane (B81311) ring. usc.edu.co This demonstrates that the inherent conformational preferences of the dioxane ring are the determining factor in the mechanistic pathway, guiding the stereoselective formation of the product.
Reductive Coupling Reaction Mechanisms
Based on available scientific literature, reductive coupling reactions involving the this compound ring are not a widely documented class of transformations. While the dioxane moiety is stable under many reductive conditions, its participation in reductive coupling reactions, where two molecules of the dioxane would couple, has not been mechanistically elucidated in major studies. Research has more commonly focused on reductive ring-opening reactions of dioxane-type acetals, particularly in carbohydrate chemistry.
Computational Studies on Thermal Decomposition Mechanisms of Substituted Dioxanes
Computational studies have provided significant mechanistic insights into the thermal decomposition of substituted 1,3-dioxanes, particularly 5-nitro-5-R-1,3-dioxanes (where R = H, Br, CH₃). researchgate.netscispace.comresearchgate.net These theoretical investigations have modeled the reaction pathways to understand the influence of substituents on the decomposition kinetics and thermodynamics.
The primary decomposition pathway involves the elimination of nitrous acid (HNO₂) to form an alkene. scispace.com Two potential mechanisms have been computationally modeled for this process: a one-stage (concerted) mechanism and a two-stage (stepwise) mechanism. researchgate.net
One-Stage Mechanism: This pathway proceeds through a single, five-membered cyclic transition state. It involves the concerted breaking of the C5-N bond and the migration of a hydrogen atom from C4 or C6 to one of the oxygen atoms of the nitro group. researchgate.net
Two-Stage Mechanism: For the parent 5-nitro-1,3-dioxane (B6597036) (R=H), a stepwise mechanism was also considered. However, computational findings indicate that the two-stage mechanism is not feasible, as its limiting first stage has a significantly higher activation free energy (by approximately 93 kJ·mol⁻¹) compared to the single-stage pathway. scispace.com
The substituent at the C5 position has a notable effect on the reaction kinetics. Computational results show that the decomposition reaction is favored when the molecule has a substituent at this position. The lowest activation energies are observed in the order of R = CH₃ < Br < H, indicating that the methyl-substituted dioxane undergoes the fastest decomposition. researchgate.netscispace.com
Solvent effects have also been modeled, with studies in dimethyl sulfoxide (B87167) (DMSO) showing a significant rate enhancement. For 5-methyl-5-nitro-1,3-dioxane, the reaction rate in DMSO is calculated to be over 80 times faster than in the gas phase. scispace.com
The kinetic and thermodynamic data from these computational studies, performed at the M06-2X/6-311+G(d,p) level of theory, provide a quantitative understanding of the decomposition mechanism. researchgate.net
Table 1: Calculated Kinetic Parameters for the Gas-Phase Thermal Decomposition of 5-nitro-5-R-1,3-dioxanes
| Substituent (R) | Activation Energy (Ea) (kJ·mol⁻¹) | Log(A) | Activation Entropy (ΔS≠) (J·mol⁻¹·K⁻¹) |
|---|---|---|---|
| H | 173.1 | 12.81 | -12.7 |
| Methyl (CH₃) | 170.1 | 13.40 | -1.4 |
| Bromo (Br) | 167.7 | 13.42 | -1.0 |
Data sourced from computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds. researchgate.net
Conformational Analysis and Stereochemistry of 5,5 Dimethyl 1,3 Dioxane Systems
Conformational Preferences of the 1,3-Dioxane (B1201747) Ring and Methyl Substituents
Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. thieme-connect.de This chair form is significantly more stable than other potential conformations such as the boat or twist-boat. The energy barrier for the chair-to-twist conversion in 1,3-dioxane is higher than in cyclohexane, a consequence of the shorter C-O bond lengths (approximately 1.43 Å) compared to C-C bonds (approximately 1.54 Å). thieme-connect.de This geometric constraint leads to more pronounced 1,3-diaxial interactions when substituents are present. thieme-connect.de
In monosubstituted or disubstituted 1,3-dioxanes, substituents generally favor an equatorial orientation to avoid steric repulsion with other atoms, particularly the axial protons or other substituents on the ring. For instance, a substituent at the C2 position experiences significant diaxial interactions with the axial protons at C4 and C6, making the equatorial position strongly preferred. thieme-connect.de
Influence of 5,5-Dimethyl Substitution on Conformational Dynamics
The introduction of a gem-dimethyl group at the C5 position has a unique impact on the conformational dynamics of the 1,3-dioxane ring. Unlike a single substituent at other positions, the 5,5-disubstitution does not introduce a thermodynamic preference for one chair conformer over the other during a ring-flip, as the environment of the two methyl groups is symmetrical in this regard.
However, the presence of two methyl groups at C5 significantly influences the geometry and energy barriers of the ring. The steric bulk of the methyl groups can affect the puckering of the ring and alter the energy of the transition states involved in the chair-to-chair interconversion process. This substitution pattern provides a valuable model for isolating the electronic and steric effects of the heterocyclic oxygen atoms without the complicating factor of chair-chair conformational equilibria introduced by substituents at other positions.
Theoretical and Computational Approaches to Conformational Analysis
Modern computational chemistry provides powerful tools for elucidating the complex conformational landscapes of molecules like 5,5-dimethyl-1,3-dioxane. These methods allow for the precise calculation of molecular geometries, relative energies of different conformers, and the energy barriers that separate them.
Quantum chemical calculations are essential for quantifying the energetics of conformational isomers. Methods such as Density Functional Theory (DFT), with functionals like B3PW91, and ab initio methods like Møller-Plesset perturbation theory (MP2), are widely used to optimize geometries and calculate energies. semanticscholar.orgu-tokyo.ac.jp These calculations can accurately predict the energy minima corresponding to stable conformers and the transition states that connect them. semanticscholar.org
For the parent 1,3-dioxane and its substituted derivatives, these calculations have established that the chair conformer represents the global energy minimum. researchgate.net Higher-energy local minima, such as the 2,5-twist and 1,4-twist forms, have also been identified. researchgate.net The energy difference between these conformers and the activation energy for their interconversion can be precisely determined. For example, studies on related 5-substituted 1,3-dioxanes have quantified the potential barriers for isomerization. researchgate.netepa.gov
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative Data) Note: This table presents typical relative energy values for the parent 1,3-dioxane ring based on computational studies to illustrate the energy differences between conformers. Specific values for this compound may vary but follow the same general stability trend.
| Conformer | RHF/6-31G(d) (kcal/mol) | MP2/6-31G(d)//RHF/6-31G(d) (kcal/mol) |
| Chair (C) | 0.0 | 0.0 |
| 2,5-Twist (2,5-T) | 5.6 | 4.4 |
| 1,4-Twist (1,4-T) | 6.3 | 4.9 |
Data adapted from computational studies on the 1,3-dioxane molecule. researchgate.net
The complete energy profile of conformational change is described by the potential energy surface (PES). Computational studies map this surface by calculating the energy of the molecule as a function of its geometry, typically by varying key dihedral angles. researchgate.netepa.gov For 1,3-dioxane systems, the PES reveals the pathways for the chair-to-chair interconversion.
The generally accepted pathway does not proceed through a high-energy planar or boat form. Instead, the ring inversion occurs via intermediate twist conformers. researchgate.net The process begins with the chair form passing through a transition state to reach a higher-energy, but stable, twist conformer (a local minimum on the PES). From this twist intermediate, the ring can pass through another transition state to invert to the opposite chair form. Quantum-chemical studies on 5-alkyl-1,3-dioxanes have identified two primary pathways for this isomerization, involving the 2,5-twist and 1,4-twist conformers as intermediates. researchgate.netepa.gov
The two primary conformers of interest in the 1,3-dioxane system are the chair and twist forms.
Chair Conformer (C): This is the most stable conformation, or global minimum, on the potential energy surface. researchgate.net It is characterized by staggered C-H bonds, which minimizes torsional strain, and near-ideal tetrahedral bond angles, which minimizes angle strain. libretexts.org
Twist Conformers (2,5-T and 1,4-T): These conformers are less stable than the chair form but are local energy minima. researchgate.net They are intermediates in the ring-inversion process. The 2,5-twist form is often found to be slightly lower in energy than the 1,4-twist form. researchgate.net For some severely crowded methyl-substituted 1,3-dioxanes, the energy difference between the chair and the 2,5-twist form has been experimentally determined to be significant, on the order of 29.8 kJ/mol (7.1 kcal/mol). nih.gov
The interconversion between these forms, known as a ring flip, is an essential dynamic process. The energy barriers for these transitions are relatively low, allowing for rapid interconversion at room temperature. Computational studies on 5,5-dinitro-1,3-dioxane, a related compound, identified a single inversion route from chair to chair through a 2,5-twist intermediate, highlighting the specific pathways dictated by substitution. researchgate.netepa.gov
The conformational equilibrium of a molecule can be influenced by its environment. Solvents can stabilize certain conformers over others, shifting the equilibrium. This effect is particularly pronounced when the conformers have different dipole moments. Polar solvents tend to preferentially stabilize the conformer with the larger dipole moment. researchgate.net
For substituted 1,3-dioxanes, especially those with polar substituents, the choice of solvent can alter the relative stability of conformers. researchgate.net Computational models can account for these interactions in two ways:
Continuum Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often captures the general effect of solvent polarity. nih.gov
Explicit Solvent Models: One or more solvent molecules are included directly in the quantum chemical calculation. This method is more computationally intensive but can model specific interactions like hydrogen bonding, which can be crucial for accurately predicting conformational preferences. nih.gov
Studies on related heterocyclic systems have shown that explicit solvent interactions can sometimes lead to conformational preferences that are opposite to those predicted in the gas phase or by continuum models, underscoring the importance of specific molecule-solvent interactions. nih.gov
Experimental Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, IR, Microwave Spectroscopy)
The conformational landscape of this compound is predominantly defined by a low-energy chair conformation and higher-energy flexible (twist-boat) forms. Experimental spectroscopic techniques are indispensable for validating theoretical models and providing concrete evidence of the molecule's three-dimensional structure and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Microwave spectroscopy are the primary tools used to probe these conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for conformational analysis in solution. Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are highly sensitive to the geometry of the molecule.
In the specific case of this compound, the geminal dimethyl groups at the C5 position lock the ring and prevent ring inversion, simplifying the conformational analysis. The protons at the C4 and C6 positions (H_a and H_e) and the C2 position provide key insights.
The vicinal coupling constant (³J) between protons on adjacent carbons is particularly informative and is dependent on the dihedral angle between them, as described by the Karplus relationship. In substituted 1,3-dioxanes, distinct differences are observed for diaxial, diequatorial, and axial-equatorial proton interactions. researchgate.netepa.govrubingroup.org These differences allow for the definitive assignment of the chair conformation. For instance, a large coupling constant (typically 7–12 Hz) is expected for a ³J_aa interaction (diaxial protons with a ~180° dihedral angle), whereas smaller couplings (2–5 Hz) are observed for ³J_ae and ³J_ee interactions (dihedral angles of ~60°). rubingroup.orgoup.com
The chemical shifts in ¹³C NMR are also conformation-dependent. For 2,2-dimethyl-1,3-dioxanes (acetonides), empirical rules have been established: syn-1,3-diol acetonides, which adopt a chair conformation, show different chemical shifts for the axial and equatorial C2 methyl groups. thieme-connect.de Conversely, anti-1,3-diol acetonides prefer a twist-boat conformation to avoid severe diaxial interactions, often resulting in identical chemical shifts for the C2 methyls. thieme-connect.de The chemical shift of the C2 carbon itself is also a key indicator: typically below δ 100 for chair conformations and above δ 100 for twist-boat forms. thieme-connect.de For the parent 1,3-dioxane, the carbon signals are found at approximately 26.6 ppm (C5), 66.9 ppm (C4, C6), and 94.3 ppm (C2). docbrown.info
| Interaction Type | Typical Dihedral Angle (φ) | Expected Coupling Constant (Hz) | Associated Conformation |
|---|---|---|---|
| Axial - Axial (³J_aa) | ~180° | 7 – 12 | Chair |
| Axial - Equatorial (³J_ae) | ~60° | 2 – 5 | Chair |
| Equatorial - Equatorial (³J_ee) | ~60° | 2 – 5 | Chair |
| Twist-Boat Interactions | Variable | Variable (typically averaged) | Twist-Boat |
Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive evidence of through-space proximity between protons, irrespective of their through-bond connectivity. huji.ac.ilcolumbia.edu This technique is crucial for confirming stereochemical relationships. libretexts.org An NOE is observed between protons that are close in space (typically within 5 Å). columbia.edu In the context of this compound, a NOESY experiment could be used to confirm the chair conformation by observing correlations between axial protons and other groups that are spatially close, such as the 1,3-diaxial interactions, which would be absent in a twist-boat conformation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each conformation, such as the chair and twist-boat forms, possesses a unique set of vibrational frequencies. These differences are often most pronounced in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), which contains complex vibrations involving C-O and C-C stretching and ring deformation modes.
While IR spectra can provide evidence for the presence of multiple conformers, assigning specific bands to a particular conformation can be challenging. Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental IR data to simulate the vibrational spectra of different conformers. nih.gov The calculated spectra are then compared to the experimental spectrum to identify the predominant form and potentially minor conformers. For flexible molecules, the analysis of how vibrational frequencies shift with changes in conformation provides deep insight into the molecule's structure. nih.govkoreascience.kr
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Conformational Significance |
|---|---|---|
| CH₂ Stretching (Asymmetric/Symmetric) | 2850 - 3000 | Relatively insensitive but can broaden with conformational heterogeneity. |
| CH₂ Scissoring/Bending | 1400 - 1480 | Sensitive to the local geometry around the methylene (B1212753) groups. |
| C-O-C Stretching (Asymmetric/Symmetric) | 1000 - 1250 | Highly sensitive to ring geometry. The number and position of these strong bands can differ significantly between chair and twist-boat forms. |
| Ring Deformation/Breathing Modes | Below 1000 | These "fingerprint" vibrations are unique to the overall symmetry and conformation of the ring structure. |
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of a molecule in the gas phase. tanta.edu.eg It provides extremely precise data on the molecule's moments of inertia, from which its exact three-dimensional structure can be derived. nist.goviac.es By comparing the experimentally determined rotational constants (A, B, and C) with those calculated for various theoretical geometries (e.g., chair, twist-boat), the ground-state conformation can be unambiguously identified. researchgate.netresearchgate.net
Studies on the parent 1,3-dioxane and its substituted derivatives have demonstrated the power of this technique. The rotational constants obtained experimentally show excellent agreement with those calculated for a chair conformation, providing definitive proof of this structure in the gas phase. researchgate.net Furthermore, microwave spectroscopy can determine the components of the molecular dipole moment, which also depend on the molecular geometry and provide another layer of conformational validation. researchgate.net
| Rotational Constant | Experimental Value | Calculated Value | Conformation |
|---|---|---|---|
| A | 4658.122 | (Varies with calculation level) | Chair (Equatorial Methyl) |
| B | 2503.221 | (Varies with calculation level) | |
| C | 1783.950 | (Varies with calculation level) |
Advanced Applications in Synthetic Organic Chemistry
5,5-Dimethyl-1,3-Dioxane as a Versatile Synthetic Intermediate and Synthon
The rigid, chair-like conformation of the this compound ring system provides a predictable stereochemical platform, making it a useful synthon, or building block, in the targeted synthesis of complex molecules. Its derivatives can be strategically employed to introduce specific functionalities and control stereochemistry in the final product.
Precursor in the Synthesis of Complex Organic Molecules
The 1,3-dioxane (B1201747) moiety is found in several natural products, highlighting its importance as a structural unit. thieme-connect.de While this compound itself is a simplified model, its derivatives are instrumental as precursors. For instance, substituted 1,3-dioxanes are used to construct portions of larger, biologically active molecules.
A key application involves the synthesis of fluorinated isoxazoles. Researchers have successfully performed direct ring fluorination on 3-substituted isoxazoles that have a this compound-based acetal (B89532) at the C-5 position. academie-sciences.fr This method provides access to a new class of 4-fluorinated isoxazoles, with one such compound being a bioactive molecule that enhances the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). academie-sciences.fr The 1,3-dioxane portion of the molecule serves as a protected form of an aldehyde, which is crucial for the stability of the molecule during the fluorination step and can be deprotected later for further functionalization. academie-sciences.fr
Building Block for Heterocyclic Compounds
Derivatives of 1,3-dioxanes are effective building blocks for creating other heterocyclic systems. For example, 5-hydroxymethyl-1,3-dioxane has been synthesized and subsequently reacted with various aromatic aldehydes to create more complex heterocyclic structures. enu.kz The reaction proceeds through an electrophilic substitution at the carbon atom positioned between the two oxygen atoms in the dioxane ring. enu.kz
Furthermore, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo annelation reactions to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with high stereocontrol. kcl.ac.uk This demonstrates how the dioxane framework can be used to construct intricate, polycyclic architectures.
Role in Protecting Group Chemistry (General Dioxane application)
One of the most widespread applications of the 1,3-dioxane structure in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The formation of a 1,3-dioxane is an acid-catalyzed reaction between a carbonyl compound and a 1,3-diol, such as 2,2-dimethylpropane-1,3-diol, which would form a this compound derivative.
This strategy is effective because 1,3-dioxanes are generally stable under a wide range of reaction conditions, including basic, reductive, and oxidative environments. thieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected carbonyl or diol. thieme-connect.de
The removal of the 1,3-dioxane protecting group, known as deprotection, is typically achieved under acidic conditions, often through hydrolysis or transacetalization, which regenerates the original carbonyl or diol functionality. thieme-connect.de
| Condition Type | Stability of 1,3-Dioxane | Typical Reagents/Environment |
|---|---|---|
| Basic | Stable | NaOH, KOH, NaH |
| Reductive | Stable | LiAlH₄, NaBH₄, H₂/Pd |
| Oxidative | Stable | PCC, PDC, Jones Reagent (mild conditions) |
| Acidic (Brønsted or Lewis) | Labile (Cleaved) | Aqueous HCl, H₂SO₄, TsOH, TFA |
Catalysis in Organic Transformations Utilizing Dioxane-Based Ligands or Reagents
While dioxane is a common solvent in many catalytic reactions, the use of 1,3-dioxane derivatives as ligands or reagents that actively participate in catalysis is a more specialized area. Research has explored the synthesis of various 1,3-dioxane derivatives intended for use as ligands in catalysis or as modulators for biological receptors. mdpi.comresearchgate.net For example, aminobutyl-substituted 1,3-dioxanes have been synthesized and evaluated as selective ligands for sigma receptors. mdpi.com
Use in Selective Alpha-Bromination of Aldehydes
The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis. semanticscholar.org While this reaction is often carried out in dioxane as a solvent, the specific role of this compound as a reagent or catalyst is not prominently documented. Many procedures for the α-bromination of arylethanones and related compounds utilize a hydrogen peroxide-hydrobromic acid system in a dioxane solvent, which is typically 1,4-dioxane (B91453). organic-chemistry.org The solvent is chosen for its ability to dissolve the reagents and facilitate the reaction, rather than for a direct catalytic role of the dioxane molecule itself.
Applications in Reductive Coupling Reactions
Reductive coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. As with bromination, dioxane is frequently employed as a solvent in these transformations. For example, nickel-catalyzed reductive cross-coupling reactions are often performed in solvents like 1,4-dioxane. In these cases, the dioxane serves as an inert medium that facilitates the catalytic cycle. While ligands containing a 1,3-dioxane scaffold have been designed for various purposes, their widespread application in mainstream reductive coupling reactions as a superior alternative to other ligand classes is not yet established. mdpi.com Most Grignard reactions, a classic form of coupling, are conducted in ethereal solvents like diethyl ether or THF, though they do react with 1,4-dioxane in a process related to the Schlenk equilibrium. wikipedia.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-hydroxymethyl-1,3-dioxane |
| 1,3-dioxan-5-one |
| 2,4-dioxabicyclo[3.3.1]nonane |
| 2,2-dimethylpropane-1,3-diol |
| 1,4-dioxane |
| Diethyl ether |
| Tetrahydrofuran (THF) |
Stereoselective and Regioselective Transformations Mediated by this compound Derivatives
Diastereoselective Aldol (B89426) Reactions
One of the prominent applications of this compound derivatives is in directing the stereochemical outcome of aldol reactions. Specifically, the lithium enolates of 1,3-dioxan-5-ones have been shown to undergo highly diastereoselective additions to aldehydes. These reactions are reported to be threo-selective, a result that can be rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The steric bulk of the dioxane ring system influences the orientation of the reactants in this transition state, leading to the preferential formation of the threo diastereomer.
Asymmetric Alkylations
The utility of the this compound framework extends to the realm of asymmetric alkylations. Chiral auxiliaries derived from 2,2-dimethyl-1,3-dioxan-5-one (B43941) have proven to be highly effective in controlling the stereochemistry of enolate alkylation reactions. For instance, the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary to form a hydrazone with 2,2-dimethyl-1,3-dioxan-5-one allows for highly diastereoselective and enantioselective alkylations. This methodology provides access to valuable chiral building blocks with excellent stereocontrol.
The following table summarizes key research findings in stereoselective transformations mediated by this compound derivatives:
| Transformation | Substrate/Derivative | Reagent(s) | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Aldol Reaction | Lithium enolate of 2,2-dimethyl-1,3-dioxan-5-one | Aldehydes | threo-Aldol adduct | High threo-selectivity |
| Alkylation | SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one | Alkyl halides | α-Alkylated 2,2-dimethyl-1,3-dioxan-5-one | >96% d.e. |
| Alkylation | SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one | Alkyl halides | Chiral α-alkylated ketones (after hydrazone cleavage) | >96% e.e. |
The predictable stereochemical outcomes and the ability to readily introduce and remove the this compound moiety make it a valuable tool in the synthesis of complex molecules with multiple stereocenters. The continued exploration of this scaffold in asymmetric synthesis is expected to unveil new and efficient methodologies for the construction of enantiomerically enriched compounds.
Interdisciplinary Research: Biochemical and Pharmaceutical Applications of 5,5 Dimethyl 1,3 Dioxane Derivatives
Development of Bioactive 1,3-Dioxane (B1201747) Analogues
The 5,5-dimethyl-1,3-dioxane framework is a key structural motif in the development of various bioactive compounds. Its conformational rigidity and stability under a range of physiological conditions make it an attractive component for medicinal chemists designing molecules to interact with specific biological targets.
Exploration of Derivatives as Precursors for Anti-Cancer Agents
A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic agents. A primary mechanism for MDR is the overexpression of P-glycoprotein (p-gp), a cellular efflux pump that expels anti-cancer drugs from the cell, reducing their efficacy. Researchers have synthesized novel 1,3-dioxane derivatives to act as MDR modulators.
In one line of research, a series of 2,2-diphenyl-1,3-dioxane derivatives were synthesized and evaluated for their ability to reverse MDR in human Caco-2 cancer cells. These compounds are designed to interact with P-glycoprotein, thereby inhibiting its drug-efflux function and resensitizing the cancer cells to chemotherapy. Studies have shown that some of these synthetic 1,3-dioxane structures exhibit superior MDR reversal activity compared to established modulators like trifluoperazine.
| Compound Type | Core Structure | Test System | Observed Effect |
|---|---|---|---|
| MDR Modulator | 2,2-diphenyl-1,3-dioxane | Human Caco-2 cells | Reversal of P-glycoprotein mediated multidrug resistance |
| σ1 Receptor Antagonist | Substituted 1,3-dioxane | Human prostate cancer cells (DU145) | Inhibition of tumor cell growth |
Furthermore, σ₁ receptors are recognized as potential targets in oncology, as their high expression in tumors is often correlated with increased metastasis and a poor prognosis. Antagonists of the σ₁ receptor can impede tumor proliferation and survival. Certain 1,3-dioxane derivatives have been developed as potent σ₁ receptor ligands, demonstrating the ability to inhibit the growth of human prostate cancer cell lines in preclinical studies.
Synthesis of Dioxane Derivatives for Antidepressant Development
The 1,3-dioxane scaffold has also been instrumental in the pursuit of new treatments for depression. The σ₁ receptor, implicated in the pathophysiology of depression, is a key target for many existing antidepressant medications. Recognizing this, scientists have designed and synthesized 1,3-dioxane derivatives with high affinity and selectivity for the σ₁ receptor. These compounds are being investigated as potential novel antidepressants.
Additionally, the this compound structure serves as a crucial pharmaceutical intermediate. Through stereoselective synthesis, enantioenriched 1,3-dioxanes can be readily converted into chiral 1,3-diols. These diols are versatile building blocks for the asymmetric synthesis of several widely used antidepressant drugs, including fluoxetine (B1211875) and atomoxetine (B1665822). The stability of the dioxane ring allows for chemical manipulations on other parts of the molecule while preserving the desired stereochemistry, which is critical for the pharmacological activity of the final drug product.
Design and Synthesis of Anti-Inflammatory Agents
The this compound moiety has been successfully incorporated into novel anti-inflammatory agents. A series of N-[2-(this compound-2-yl)ethyl]amino acids were synthesized and evaluated for their anti-inflammatory properties. Using a xylene-induced ear edema model in mice, the efficacy of these new compounds was assessed.
The results of these studies were promising, with a significant number of the synthesized derivatives demonstrating potent anti-inflammatory activity. Notably, several of these compounds exhibited higher activity than the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin (B1665792), in the same experimental model. This suggests that the this compound scaffold can be effectively utilized to develop new and more potent anti-inflammatory drugs.
| Compound Class | Experimental Model | Number of Active Compounds | Comparison |
|---|---|---|---|
| N-[2-(this compound-2-yl)ethyl]amino acids | Xylene-induced ear edema in mice | 17 out of 19 synthesized | 8 compounds showed significantly higher activity than aspirin (p<0.05-0.01) |
Role as Pharmaceutical Intermediates for Chiral Drugs
Chirality is a fundamental aspect of drug design and efficacy, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The 1,3-dioxane ring is an invaluable tool in asymmetric synthesis, serving as a chiral auxiliary or a precursor to chiral molecules.
The conformational rigidity of the dioxane ring allows for a high degree of stereocontrol during chemical reactions. This property is exploited in the synthesis of optically active 1,3-diols from 1,3-dioxane precursors. This transformation can be achieved without loss of enantiomeric purity, providing a reliable route to chiral intermediates that are essential for the synthesis of complex pharmaceutical agents. For instance, these chiral diols are key intermediates in the manufacture of drugs such as the antidepressant atomoxetine and the premature ejaculation treatment dapoxetine. The use of this compound derivatives in this context streamlines the synthesis of enantiomerically pure drugs, which is a critical requirement in the modern pharmaceutical industry.
Mechanistic Probes in Enzyme Studies
Beyond their direct therapeutic applications, 1,3-dioxane derivatives are valuable tools for fundamental biochemical research, particularly in the study of enzyme mechanisms. Their stable and well-defined three-dimensional structures allow them to be designed as precise probes to investigate the intricate workings of enzyme active sites.
Investigation of Enzyme Active Sites and Catalytic Mechanisms
Understanding how an enzyme catalyzes a reaction requires detailed knowledge of its active site and the transition state of the reaction it facilitates. Transition state analogs are stable molecules designed to mimic the high-energy, transient structure of a substrate as it is being converted to a product. By binding tightly to the enzyme's active site, these analogs can effectively inhibit the enzyme and allow researchers to study the binding interactions that stabilize the true transition state.
The 1,3-dioxane framework serves as an excellent scaffold for building such molecular probes. For example, 2,2-dimethyl-1,3-dioxan-5-one (B43941) has been used as a starting material in the synthesis of mechanism-based inactivators for glycoside hydrolases. These inactivators are designed to enter the enzyme's active site and, upon catalytic activation by the enzyme itself, form a reactive species that covalently bonds to the enzyme, permanently inactivating it. By analyzing the structure of the inactivated enzyme, researchers can gain invaluable insights into the catalytic mechanism and the specific amino acid residues involved. The conformational constraints and chemical stability of the dioxane ring are critical for designing probes that can precisely interrogate the geometric and electronic requirements of an enzyme's active site.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-diphenyl-1,3-dioxane |
| Trifluoperazine |
| Fluoxetine |
| Atomoxetine |
| N-[2-(this compound-2-yl)ethyl]amino acids |
| Aspirin |
| Xylene |
| Dapoxetine |
| 2,2-dimethyl-1,3-dioxan-5-one |
Studies on Protein Interaction Dynamics
The interaction of small molecules with proteins is a cornerstone of drug discovery and biochemical research. Derivatives of the this compound scaffold have been investigated for their ability to bind to specific protein targets, revealing insights into the structural requirements for molecular recognition and the potential for therapeutic intervention. These studies often focus on receptors and enzymes implicated in neurological and proliferative diseases.
Research into 1,3-dioxane derivatives has provided valuable data on their interactions with neuronal receptors, particularly sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. pharmrxiv.demdpi.com These receptors are crucial for various physiological processes, and their modulation by external ligands can have significant pharmacological effects.
One area of investigation has been the development of 1,3-dioxane derivatives as ligands for σ1 receptors, which are implicated in a range of conditions including neuropathic pain and cancer. pharmrxiv.demdpi.com Studies have explored how modifications to the 1,3-dioxane structure influence binding affinity and selectivity. For instance, a series of aminobutyl-substituted 1,3-dioxanes were synthesized and evaluated for their ability to bind to σ1 and σ2 receptors, as well as the phencyclidine (PCP) binding site of the NMDA receptor. pharmrxiv.demdpi.com
The affinity of these compounds for their protein targets is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Target Protein | Binding Affinity (Ki in nM) |
|---|---|---|
| Benzylamine Derivative 17a | σ1 Receptor | 31 |
| Pyrrolidine (B122466) Derivative 19a | σ1 Receptor | 154 |
| Primary Amine 2a | σ1 Receptor | 955 |
| Primary Amine 2a | NMDA Receptor (PCP site) | 19 |
| Propiophenone Derivative 2b | σ1 Receptor | 27 |
The data reveals that subtle changes in the chemical structure of the 1,3-dioxane derivatives can lead to significant differences in their binding affinities and selectivity. For example, N-benzylamine derivatives demonstrated high affinity for the σ1 receptor. pharmrxiv.de In contrast, some primary amine derivatives showed a preference for the PCP binding site of the NMDA receptor. pharmrxiv.demdpi.com
These findings underscore the importance of the substitution pattern on the 1,3-dioxane ring in determining the protein interaction dynamics. The stereochemistry of the molecule can also play a critical role in how it fits into the binding pocket of a protein, influencing its affinity and efficacy as a ligand.
Further research in this area could lead to the development of highly selective and potent ligands for a variety of protein targets, with potential applications in the treatment of a wide range of diseases. The this compound core provides a rigid scaffold that can be systematically modified to probe the chemical space of protein binding sites.
Contributions to Materials Science and Polymer Chemistry
Utilization as Monomers in Polymer Synthesis
5,5-Dimethyl-1,3-dioxane and its analogs serve as monomers in polymerization reactions, leading to the formation of commercially important polymers like polyacetals and polycarbonates. The primary mechanism for the polymerization of these cyclic monomers is cationic ring-opening polymerization (CROP).
While the direct homopolymerization of this compound to produce polyacetals is not extensively documented in readily available literature, the principles of CROP of cyclic acetals like 1,3,5-trioxane (B122180) and 1,3-dioxolane (B20135) provide a theoretical framework. mdpi.comresearchgate.net In CROP, a cationic initiator attacks the monomer, leading to the opening of the heterocyclic ring and the formation of a reactive propagating species. mdpi.com However, studies have shown that the six-membered 1,3-dioxane (B1201747) ring can be relatively stable and less reactive towards polymerization under certain cationic conditions compared to five or seven-membered rings. acs.org
More prominently, the carbonate derivative, 5,5-dimethyl-1,3-dioxan-2-one (B1295347) (also known as neopentyl glycol carbonate), is a key monomer for producing a different class of polymers: polycarbonates. The ring-opening polymerization of this monomer is thermodynamically favored and leads to the formation of poly(neopentyl carbonate). nih.govresearchgate.net This process is an effective method for creating aliphatic polycarbonates. researchgate.net
The synthesis of these polymers can be initiated by various catalysts under relatively mild conditions. google.com For instance, the reaction of neopentyl glycol carbonate with an aliphatic hydroxy compound in the presence of a catalyst can produce hydroxy-terminated linear carbonates. google.com
| Monomer | Polymer Type | Polymerization Method | Key Properties of Polymer |
|---|---|---|---|
| 5,5-Dimethyl-1,3-dioxan-2-one | Poly(neopentyl carbonate) | Ring-Opening Polymerization | Enhanced thermal stability, Hydrolytic resistance |
| 1,3,5-Trioxane (analog) | Polyoxymethylene (Polyacetal) | Cationic Ring-Opening Polymerization | High crystallinity, Good mechanical strength |
| 1,3-Dioxolane (analog) | Poly(1,3-dioxolane) | Cationic Ring-Opening Polymerization | Used as comonomer to improve thermal stability |
The incorporation of the this compound structural unit, specifically the neopentyl group, into a polymer backbone is a strategic approach to developing novel materials with enhanced properties. The gem-dimethyl groups on the C5 position of the dioxane ring introduce steric hindrance and reduce the number of abstractable hydrogen atoms, which can significantly improve the thermal and hydrolytic stability of the resulting polymer.
Polymers derived from neopentyl glycol (the precursor to this compound) are known for their excellent stability against hydrolysis, high temperatures, and light exposure. This makes them suitable for high-performance applications such as coatings, adhesives, and sealants. The unique structure of the neopentyl group helps to protect the ester or carbonate linkages in the polymer chain from degradation.
Research into functional polymers has also utilized derivatives of 5,5-dimethyl-1,3-dioxan-2-one. For example, the synthesis of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one allows for the creation of aliphatic poly(ester-carbonates) with pendant allyl groups. researchgate.net These functional groups can be used for further post-polymerization modifications to tailor the material's properties for specific applications, such as in drug and gene delivery systems. researchgate.net
Comonomer Applications in Ring-Opening Polymerization
In addition to forming homopolymers, derivatives of this compound are valuable as comonomers in ring-opening polymerization. The introduction of a comonomer is a common strategy to modify the properties of a polymer, such as its crystallinity, thermal stability, and mechanical properties.
For instance, in the production of polyoxymethylene (a type of polyacetal), 1,3,5-trioxane is often copolymerized with small amounts of other cyclic ethers or acetals. mdpi.comresearchgate.net This is done to introduce C-C bonds into the polyacetal backbone, which enhances its thermal stability by preventing the "unzipping" depolymerization that can occur in the homopolymer. While direct evidence for the use of this compound in this specific application is limited, its structural similarity to other cyclic acetals suggests its potential in this role.
The carbonate derivative, 5,5-dimethyl-1,3-dioxan-2-one, has been documented in copolymerization. A polymer of 1,3-Dioxan-2-one (B34567), 5,5-dimethyl-, with 1,3-dioxan-2-one is listed with a specific CAS number (127475-72-3), indicating its use in creating copolymers. guidechem.com The copolymerization of different cyclic carbonates allows for the fine-tuning of the properties of the resulting polycarbonate. For example, copolymerizing 5,5-dimethyl-1,3-dioxan-2-one with other cyclic carbonates can alter the glass transition temperature, flexibility, and degradation rate of the final material.
| Monomer/Comonomer System | Catalyst/Initiator | Polymerization Type | Key Finding | Reference |
|---|---|---|---|---|
| 1,3,5-Trioxane and 1,3-Dioxolane | Protic acids (e.g., HClO₄) | Cationic Ring-Opening Copolymerization | Produces polyacetal copolymers with enhanced thermal stability. | mdpi.comresearchgate.net |
| 5,5-Dimethyl-1,3-dioxan-2-one | Various catalysts | Ring-Opening Polymerization | Forms poly(neopentyl carbonate), a type of aliphatic polycarbonate. | nih.govgoogle.com |
| 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | Not specified | Ring-Opening Polymerization | Creates functional poly(ester-carbonates) with pendant allyl groups for further modification. | researchgate.net |
| 1,3-Dioxan-2-one, 5,5-dimethyl-, and 1,3-Dioxan-2-one | Not specified | Copolymerization | Formation of a copolymer is documented. | guidechem.com |
Environmental Fate, Detection, and Remediation Studies
Formation Mechanisms of 5,5-Dimethyl-1,3-Dioxane Derivatives as Environmental Contaminants
This compound can be formed as a by-product during the synthesis of polyester (B1180765) resins. researchgate.net In the production of powder-coating polyester, for instance, a strong odor emanating from the process water led to the investigation of its chemical composition. Analysis revealed the presence of this compound. The formation mechanism involves the reaction of components used in the resin synthesis. Specifically, it is synthesized from neopentyl glycol and formaldehyde (B43269), which are common reactants in polyester resin production. The reaction is an acetalization, where the diol (neopentyl glycol) reacts with the aldehyde (formaldehyde) under acidic conditions, which are typical for polyesterification reactions.
A similar malodorous compound, 2-ethyl-5,5′-dimethyl-1,3-dioxane (2EDD), was identified as the cause of a drinking water taste and odor episode. This compound formed from the reaction of propionaldehyde (B47417) and neopentyl glycol in the waste tank of a resin manufacturer.
Derivatives of this compound have been identified as trace-level odorous compounds in surface waters and tap water, leading to consumer complaints. Notably, 2,5,5-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD) have been detected in drinking water treatment plants. The origin of these compounds was traced to wastewater treatment plants that were using industrial by-products from resin manufacturing facilities to enhance codigestion.
The following table summarizes the detection of these derivatives in water sources:
Table 1: Detection of this compound Derivatives in Water| Compound | Water Source | Reported Concentration | Reference |
|---|---|---|---|
| 2,5,5-trimethyl-1,3-dioxane (TMD) | Entrance of drinking water treatment plant | Up to 749 ng/L |
Environmental Stability and Degradation Pathways
The persistence of this compound and its derivatives in the environment is a key factor in their potential impact.
The stability of the 1,3-dioxane (B1201747) ring system is influenced by the pH of the surrounding aqueous medium. Acid-catalyzed hydrolysis is a primary degradation pathway for acetals and ketals. Studies on 2-ethyl-5,5′-dimethyl-1,3-dioxane (2EDD) have provided insights into the stability of this class of compounds. The hydrolysis of 2EDD was investigated at various pH levels, revealing its relative stability under neutral to alkaline conditions. Some degree of hydrolysis was observed at pH values below 7 after one week, while the compound appeared to be stable at a pH of 9. This suggests that in neutral or alkaline water bodies, these compounds may persist for longer periods. The acid-catalyzed hydrolysis of the trans isomer of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane was found to be significantly faster than that of the cis isomer. researchgate.net
Analytical Methodologies for Trace Detection and Quantification in Environmental Samples
The detection of trace amounts of this compound and its derivatives in complex environmental matrices requires sensitive and specific analytical methods.
A static headspace gas chromatographic technique has been effectively used for the analysis of volatile organic compounds, including 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives, in the wastewater from polyester resin manufacturing. researchgate.net This method allows for the direct analysis of these odorous side-products from the aqueous matrix, enabling continuous monitoring and control of their formation during the synthesis process. researchgate.net The headspace technique involves heating the sample in a sealed vial to partition the volatile compounds into the gas phase above the sample (the headspace), which is then injected into the GC-MS system for separation and detection.
The method demonstrates good repeatability and is not significantly affected by the sample matrix. researchgate.net The use of selected ion monitoring (SIM) in the mass spectrometer enhances the sensitivity and selectivity of the analysis, allowing for the detection of these compounds at very low concentrations.
The following table provides the detection limits for several 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives using this method:
Table 2: Detection Limits for 2-Alkyl-5,5-dimethyl-1,3-dioxane Derivatives by Headspace GC-MS| Compound (2-R-1,3-dioxane) | R Group | Detection Limit (µg/dm³) | Reference |
|---|---|---|---|
| This compound | H | 400-700 | researchgate.net |
| 2,5,5-Trimethyl-1,3-dioxane | CH₃ | 400-700 | researchgate.net |
| 2-Ethyl-5,5-dimethyl-1,3-dioxane | C₂H₅ | 400-700 | researchgate.net |
| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | i-C₃H₇ | 400-700 | researchgate.net |
Optimization of Extraction and Measurement Procedures
The accurate detection and quantification of this compound in environmental matrices necessitate optimized analytical procedures. Research has focused on enhancing the efficiency of both the initial extraction of the compound from a sample matrix, such as water, and its subsequent measurement. Methodologies are often adapted from general protocols for volatile organic compounds (VOCs), with specific parameters adjusted to improve sensitivity and accuracy for this particular dioxane derivative and its analogues.
Extraction Methodologies and Optimization
The primary challenge in analyzing this compound is its effective separation from the sample matrix, which is typically aqueous. Several techniques, including headspace analysis, purge-and-trap, and solid-phase microextraction, have been employed and optimized for this purpose.
Static Headspace Gas Chromatography (HS-GC)
A static headspace gas chromatographic technique has been proven effective for monitoring this compound and its derivatives in industrial wastewater, particularly from polyester resin plants researchgate.net. This method is advantageous due to its simplicity and minimal sample preparation. Optimization of this technique involves analyzing the sample directly from wastewaters to continuously monitor and control the presence of these odorous side-products researchgate.net. Studies on related 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives demonstrated good repeatability of 3-4% and achieved specific detection limits without significant matrix effects researchgate.net.
Interactive Data Table: Detection Limits for 2-Alkyl-5,5-dimethyl-1,3-dioxane Derivatives using HS-GC A study on odorous side-products from polyester resin synthesis reported the following detection limits for several related dioxane compounds using an optimized static headspace method.
| Compound | R-Group | Detection Limit (μg/dm³) |
| 2,5,5-trimethyl-1,3-dioxane | CH₃ | 400-700 |
| 2-ethyl-5,5-dimethyl-1,3-dioxane | C₂H₅ | 400-700 |
| 5,5-dimethyl-2-isopropyl-1,3-dioxane | i-C₃H₇ | 400-700 |
| 5,5-dimethyl-2-propyl-1,3-dioxane | n-C₃H₇ | 400-700 |
| This compound | H | 400-700 |
| Data sourced from a study on wastewater from polyester resin plants researchgate.net. |
Purge-and-Trap (P&T)
The purge-and-trap (P&T) method is a dynamic headspace technique widely used for the extraction of VOCs from water samples uw.edu.plgcms.cz. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then captured on a sorbent trap gcms.czitrcweb.org. The trap is subsequently heated to desorb the analytes into a gas chromatograph (GC) itrcweb.org.
Optimization of the P&T process is crucial for achieving high recovery and sensitivity. Key parameters that are adjusted include:
Purge Gas Flow and Time : A higher gas flow and longer purge time can increase extraction efficiency, but must be balanced to avoid excessive water vapor transfer researchgate.net. Optimized conditions often involve a purge time of around 8-11 minutes with a gas flow of 40-50 mL/min researchgate.net.
Purge Temperature : For water-soluble compounds like dioxanes, purging at elevated temperatures (e.g., 80°C) can significantly improve purging efficiency compared to ambient temperatures epa.gov.
Moisture Control : Water vapor can interfere with the sorbent trap and the GC/MS system. A water trap or desiccant is often placed before the sorbent tube. Studies have tested agents like silica (B1680970) gel, sodium chloride (NaCl), and calcium chloride (CaCl₂), with CaCl₂ being selected for providing more reproducible results (RSD = 7%) compared to NaCl (RSD = 30%) uw.edu.pl.
Salting Out : The addition of salt (e.g., sodium sulfate) to the water sample can decrease the solubility of organic compounds, thereby increasing their volatility and improving extraction efficiency researchgate.net.
Interactive Data Table: Example of Optimized Purge-and-Trap Parameters for VOCs in Water
| Parameter | Optimized Value/Condition | Rationale |
| Purge Gas Flow | 50 mL/min | Balances extraction efficiency with moisture transfer researchgate.net. |
| Purge Time | 8 min | Determined to be sufficient for effective stripping of analytes researchgate.net. |
| Sample Temperature | 20°C | Selected as a baseline; higher temperatures can be used for improved efficiency of soluble compounds researchgate.netepa.gov. |
| Desiccant | Calcium Chloride (CaCl₂) | Ensures more reproducible results for water removal compared to other agents uw.edu.pl. |
| Salt Addition (Na₂SO₄) | 30 g/L | Increases analyte volatility by reducing solubility in the aqueous matrix researchgate.net. |
| Parameters are based on a multivariate optimization study for a broad range of VOCs in water researchgate.net. |
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample, either by direct immersion or from the headspace greyhoundchrom.com. It is particularly effective for trace-level analysis and is recognized in standards like ISO 17943 for VOCs in water greyhoundchrom.com. For related compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane, SPME has been successfully applied acs.orgnih.gov.
Optimization of SPME involves several factors:
Fiber Coating : The choice of fiber coating is critical. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often used for a broad range of VOCs due to its mixed polarity characteristics greyhoundchrom.com.
Extraction Time and Temperature : The sample is typically incubated at a specific temperature (e.g., 40°C) for a set time (e.g., 10 minutes) to allow equilibrium to be reached between the sample and the headspace, followed by a similar extraction time where the fiber is exposed greyhoundchrom.com.
Agitation : Agitation or stirring of the sample during extraction helps to accelerate the mass transfer of the analyte to the fiber, improving efficiency greyhoundchrom.com.
Measurement Procedures
Following extraction and pre-concentration, measurement is typically performed using gas chromatography coupled with a detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of this compound. The gas chromatograph separates the individual components of the extracted mixture, and the mass spectrometer provides identification based on the unique mass spectrum of the compound and quantification based on ion abundance cetjournal.it. For enhanced sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which focuses on specific mass fragments of the target analyte, thereby lowering detection limits itrcweb.org.
Key mass spectral fragments (m/z) for the identification of this compound have been reported.
Interactive Data Table: Key Mass Spectral Fragments for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Significance |
| 56 | High (Top Peak) | Likely a primary fragment, crucial for identification nih.govresearchgate.net. |
| 41 | High (2nd Highest) | Common fragment in aliphatic compounds nih.gov. |
| 115 | Moderate | Represents the molecular ion minus a methyl group (M-1) researchgate.net. |
| 86 | Low | Another significant fragment for confirmation researchgate.net. |
| Data sourced from spectral libraries and research articles nih.govresearchgate.net. |
Gas Chromatography-Flame Ionization Detection (GC-FID)
While GC-MS is preferred for its specificity, Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used. The FID detector is highly sensitive to organic compounds and offers a wide linear range, making it a robust tool for quantification, especially when reference standards are available cetjournal.it.
Future Research Directions and Advanced Methodological Perspectives
Exploration of Novel Synthetic Routes and Catalyst Development
The primary route to synthesizing 1,3-dioxanes is the Prins cyclization, an acid-catalyzed reaction between an olefin and an aldehyde. Future research is focused on developing more efficient, selective, and sustainable catalytic systems for this transformation.
Heterogeneous Catalysis: A significant area of development is the use of solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. For instance, mesoporous materials like ZnAlMCM-41 have been shown to be effective and recyclable catalysts for the Prins cyclization of styrene (B11656) with paraformaldehyde to produce 4-phenyl-1,3-dioxane. rsc.org Future work will likely explore the adaptation of such catalysts for the synthesis of 5,5-dimethyl-1,3-dioxane from isobutylene (B52900) and formaldehyde (B43269), optimizing pore sizes and acid site distribution for enhanced selectivity and yield.
Homogeneous and Asymmetric Catalysis: While heterogeneous catalysts are promising, novel homogeneous catalysts continue to be an active area of research. Confined imino-imidodiphosphate (iIDP) Brønsted acids have emerged as powerful catalysts for the enantioselective intermolecular Prins reaction, yielding optically active 1,3-dioxanes. mpg.de The development of catalysts that can facilitate the asymmetric synthesis of chiral derivatives of this compound is a key future direction, opening pathways to new chiral building blocks for the pharmaceutical industry.
Sustainable and Novel Reaction Media: The use of green and reusable reaction media is another critical frontier. Gluconic acid aqueous solution has been demonstrated as an effective and recyclable solvent and catalyst for the synthesis of related 1,3-dioxane-4,6-dione (B14002328) derivatives. clockss.org Exploring such bio-based solvents for the primary synthesis of this compound could significantly improve the sustainability of the process. Additionally, advancements in flow chemistry offer the potential for continuous, safe, and efficient production of 1,3-dioxanes, moving away from traditional batch processes.
| Catalyst Type | Example | Key Advantages | Future Research Focus |
| Heterogeneous Solid Acid | ZnAlMCM-41 rsc.org | Reusable, Ecofriendly, High Selectivity | Catalyst design for specific olefin/aldehyde pairs; Pore size and acidity tuning |
| Asymmetric Brønsted Acid | Confined imino-imidodiphosphate (iIDP) mpg.de | High Enantioselectivity | Synthesis of chiral this compound derivatives |
| Bio-based Solvent/Catalyst | Gluconic Acid Aqueous Solution clockss.org | Sustainable, Reusable | Application to Prins cyclization for core dioxane structures |
Deeper Mechanistic Insights through Advanced Computational Chemistry and Experimental Techniques
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing processes and designing new ones. Advanced computational and experimental techniques are poised to provide unprecedented levels of insight.
Computational Chemistry: Quantum chemical simulations are powerful tools for elucidating reaction pathways. A study on the isomerization of this compound to 2,2-dimethyl-3-methoxypropanal using quantum chemical simulation has detailed the energetic landscape, identifying transition states and stable intermediates. semanticscholar.org The study calculated that the transformation of the key alkoxycarbenium ion intermediate could proceed through either a two-stage or a one-stage mechanism, with a relatively small energy difference of about 2.2 kcal/mol between the pathways. semanticscholar.org Similarly, computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane derivatives using Density Functional Theory (DFT) with functionals like M06-2X have provided insights into their reaction mechanisms and the influence of substituents on reaction rates. scispace.com Future research will likely involve more complex modeling to simulate catalyst-substrate interactions, predict optimal catalyst structures, and explore reaction dynamics in different solvent environments.
Advanced Experimental Techniques: The validation of computational models requires sophisticated experimental methods. In-situ spectroscopic techniques, such as time-resolved Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can monitor reaction kinetics and detect transient intermediates in real-time. For conformational analysis, which is critical for understanding reactivity, advanced NMR methods like two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) have been used to confirm the predominant conformations of substituted 1,3-dioxanes in various solvents. researchgate.net Future directions will focus on combining these experimental techniques with computational analysis to build comprehensive and validated models of reaction mechanisms.
| Technique | Application | Key Insights | Future Directions |
| Quantum Chemical Simulation (DFT) | Isomerization of this compound semanticscholar.org | Calculation of activation energies and Gibbs free energies for reaction pathways | Modeling catalyst-substrate interactions; Predicting stereochemical outcomes |
| Computational Thermochemistry | Thermal decomposition of 5-nitro-5-R-1,3-dioxanes scispace.com | Understanding substituent effects on reaction rates and mechanisms | Exploring decomposition pathways of other functionalized dioxanes |
| 2D NMR Spectroscopy (NOESY) | Conformational analysis of substituted 1,3-dioxanes researchgate.net | Experimental validation of calculated predominant conformers in solution | Studying dynamic conformational changes during reactions |
Expansion of Applications in Drug Discovery and Material Design
The unique structural features of the this compound scaffold make it an attractive building block for both pharmaceuticals and advanced materials.
Drug Discovery: Derivatives of 1,3-dioxane (B1201747) have shown significant biological activity. Research has demonstrated that certain 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. researchgate.net Other studies have synthesized and evaluated 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives for their effects on platelet aggregation and plasma hemostasis. finechem-mirea.ru The rigid, yet conformationally mobile, dioxane ring can serve as a scaffold to present functional groups in specific spatial orientations, making it a valuable pharmacophore for interacting with biological targets. Future research will focus on synthesizing and screening libraries of diverse this compound derivatives to identify new therapeutic agents for a range of diseases, from cancer to cardiovascular conditions.
Material Design: The precursor to this compound, neopentyl glycol (NPG), is a crucial monomer in the polymer industry. nih.govwikipedia.org NPG is widely used in the production of polyester (B1180765) and alkyd resins for coatings, providing excellent stability against heat, light, and water. wikipedia.org The formation of this compound itself has been identified as a by-product in the synthesis of powder coating polyester resins, indicating its relevance in this field. researchgate.net A significant future direction lies in using functionalized this compound derivatives as specialty monomers. These monomers could introduce unique properties into polymers, such as increased thermal stability, controlled degradability, or specific functionalities. For example, drawing inspiration from degradable polymers synthesized from related cyclic ketene (B1206846) hemiacetal monomers, research could explore derivatives of this compound as candidates for creating new biodegradable and chemically recyclable polymers. rsc.org
Integration of this compound Chemistry into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding chemical research and manufacturing. The chemistry of this compound is well-suited for integration into more sustainable processes, from feedstock sourcing to end-of-life considerations.
Renewable Feedstocks: The synthesis of this compound relies on neopentyl glycol and formaldehyde. Neopentyl glycol is produced via the condensation of isobutyraldehyde (B47883) and formaldehyde. nih.govresearchgate.net There is growing interest in producing these aldehyde feedstocks from renewable bioresources, which would establish a sustainable pathway to this compound and its derivatives. researchgate.net
Green Catalysis and Processes: As mentioned, the use of reusable solid acid catalysts and bio-based solvents represents a major step toward sustainable synthesis. rsc.orgclockss.org Future research will likely explore chemoenzymatic cascades, where biocatalysts are used to produce chiral diols from renewable starting materials, followed by a chemocatalytic cyclization to form the dioxane ring, potentially in a one-pot process using green solvents. rwth-aachen.de This bio-hybrid approach could provide highly stereoselective and sustainable routes to valuable chiral dioxane derivatives.
Circular Economy: The development of polymers from this compound derivatives that are designed for chemical recycling is a promising avenue for contributing to a circular materials economy. If polymers can be efficiently depolymerized back to their monomeric dioxane units, these can then be purified and re-polymerized, closing the material loop and reducing waste. rsc.org
Methodological Advancements in Characterization and Analysis for Complex Systems
As the synthesis and application of this compound derivatives expand, so too does the need for advanced analytical methods to characterize them, especially within complex mixtures such as reaction media, biological samples, or polymer matrices.
High-Throughput Mass Spectrometry: The analysis of complex mixtures, such as those found in drug discovery screenings or metabolomics studies, is a significant challenge. Recent advancements in high-throughput mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), are enabling the rapid and sensitive analysis of large sample libraries. sfu.ca Techniques like high-resolution mass spectrometry (HR-MS) improve resolving power and mass accuracy, which is crucial for identifying unknown compounds in complex samples. sfu.ca Future applications will involve using these powerful MS techniques to identify metabolites of dioxane-based drug candidates, monitor reaction byproducts in real-time, and characterize trace impurities.
Advanced NMR for Structural Elucidation: While standard 1H and 13C NMR are routine, advanced multi-dimensional NMR techniques are indispensable for the unambiguous structural and stereochemical assignment of complex molecules. auremn.org.br As more intricate derivatives of this compound are synthesized, techniques like NOESY, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) will be essential for detailed conformational and constitutional analysis. researchgate.net
Integrated Analytical Platforms: The future of analysis lies in integrating multiple techniques. Combining separation methods like chromatography with high-resolution mass spectrometry and advanced NMR spectroscopy will provide a comprehensive understanding of complex systems involving this compound. This integrated approach will be critical for quality control in materials science, for providing detailed structural information for new drug candidates, and for unraveling complex reaction networks.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5,5-dimethyl-1,3-dioxane in laboratory settings?
- Methodological Answer : Researchers must wear protective gear (gloves, goggles, lab coats) and work in a fume hood due to potential skin, inhalation, and ingestion hazards . For spills, use inert absorbents and avoid direct contact. Storage should be in airtight containers away from oxidizers. Safety Data Sheets (SDS) recommend immediate medical consultation if exposed .
Q. How can this compound be synthesized and purified to minimize by-products?
- Methodological Answer : The compound is often synthesized via esterification using catalysts like butyl tin tris(2-ethylhexanoate). To reduce by-products (e.g., 1,4-dioxane or this compound-2-ethanol), optimize reaction parameters (temperature: 150–180°C, catalyst loading ≤0.5 wt%). Purify via vacuum distillation (boiling point: ~154°C) or column chromatography (hexane/ethyl acetate 90:10) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR shows characteristic shifts at δ 21.1 ppm (C-5 methyl groups) and δ 98.2 ppm (C-2 adjacent to oxygen). NMR reveals coupling constants (e.g., Hz for axial protons) to confirm chair conformations .
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with electron ionization (70 eV) for fragmentation patterns (e.g., m/z 144 [M]) .
Advanced Research Questions
Q. How can conflicting NMR data on conformational dynamics of this compound be resolved?
- Methodological Answer : Solid-state NMR and X-ray crystallography (e.g., PDB ID in ) reveal chair conformations with axial azo or alkoxy groups. In solution, variable-temperature NMR (VT-NMR) at −40°C to 60°C can capture conformational equilibria. Compare chemical shifts in solid vs. solution states to distinguish static vs. dynamic behavior .
Q. What mechanisms explain the persistence of this compound in environmental samples despite wastewater treatment?
- Methodological Answer : Its low odor threshold (~10 ng/L) and resistance to biodegradation require advanced oxidation processes (AOPs) like UV/HO or ozonation. Monitor removal efficiency via headspace gas chromatography (HS-GC) with flame ionization detection (FID). Contrast with 1,4-dioxane degradation pathways, which involve hydroxyl radical (•OH) attack .
Q. How do reaction conditions influence the formation of carbene intermediates during thermolysis of this compound derivatives?
- Methodological Answer : Thermolysis at 200°C in benzene generates 5,5-dimethyl-1,3-dioxan-2-ylidene carbene, detected via trapping experiments with water (yielding 2-hydroxy-5,5-dimethyl-1,3-dioxane) or dimerization (yielding carbene dimers). Use EPR spectroscopy to confirm radical intermediates and DFT calculations (e.g., B3LYP/6-31G*) to model β-scission pathways .
Q. Why do discrepancies exist in toxicity profiles of this compound compared to structurally similar dioxanes?
- Methodological Answer : While 1,4-dioxane is classified as a likely carcinogen (EPA UCMR-4), this compound lacks sufficient toxicity data. Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare LD values (oral rat: >2,000 mg/kg) to resolve contradictions. Note that alkyl substituents reduce metabolic activation .
Key Research Challenges
- Spectral Interpretation : Conflicting coupling constants in NMR require multi-technique validation (e.g., X-ray + DFT).
- Environmental Persistence : Develop AOPs targeting cyclic ethers without generating toxic intermediates.
- By-Product Mitigation : Optimize catalysts to suppress 1,4-dioxane formation during industrial synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
